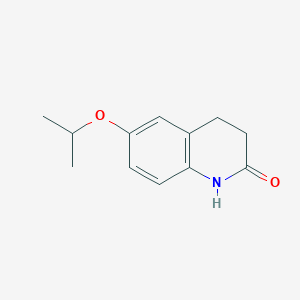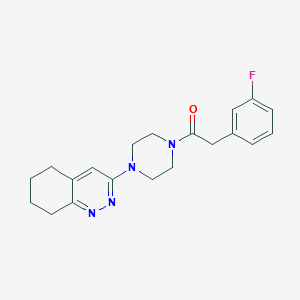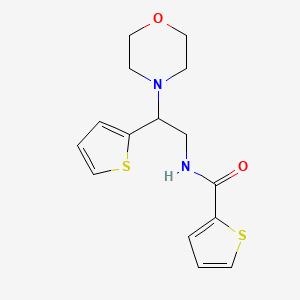![molecular formula C26H22N4O4 B2516007 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide CAS No. 1251590-77-8](/img/no-structure.png)
4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide, also known as BSCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BSCB is a biphenyl derivative that has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated that certain derivatives of 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide possess potent anticancer activities. Specifically, studies focusing on 1,4‐Naphthoquinone derivatives, which share a structural resemblance, have shown significant cytotoxic activity against various human cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, highlighting their potential as therapeutic agents against cancer. Among these, compounds with specific substituents have shown remarkable cytotoxic activity while maintaining low toxicity in normal cells, suggesting a promising direction for developing new anticancer drugs (Ravichandiran et al., 2019).
Synthesis and Application in Material Science
The compound and its derivatives have also found applications in material science. For instance, the synthesis of novel macrocyclic aromatic ether sulfone containing carboxylic groups demonstrates the compound's versatility in creating polymers with specific properties, such as solubility and thermal stability. These polymers are of interest for various applications, including the development of advanced materials with potential uses in electronics, coatings, and as membranes for separation technologies (Rodewald & Ritter, 1997).
Antimicrobial Activity
Furthermore, derivatives of this compound have been explored for their antimicrobial properties. Research involving the design and synthesis of new bisimidyl sulfonamido ketones comprising the drug component has shown these compounds to exhibit high biological activity against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Fadel & Al-Azzawi, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide' involves the reaction of 4-bromo-N-(3-chlorophenyl)biphenyl-3-carboxamide with benzylamine followed by the reaction with sodium sulfonate.", "Starting Materials": [ "4-bromo-N-(3-chlorophenyl)biphenyl-3-carboxamide", "benzylamine", "sodium sulfonate" ], "Reaction": [ "Step 1: 4-bromo-N-(3-chlorophenyl)biphenyl-3-carboxamide is reacted with benzylamine in the presence of a base such as potassium carbonate to form 4-[(benzylamino)carbonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide.", "Step 2: The resulting product from step 1 is then reacted with sodium sulfonate in the presence of a catalyst such as palladium on carbon to form the final product '4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide'." ] } | |
Número CAS |
1251590-77-8 |
Nombre del producto |
4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide |
Fórmula molecular |
C26H22N4O4 |
Peso molecular |
454.486 |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
Clave InChI |
ZZGDBAVGUQBVDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)


![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)

![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)